Cdk7-IN-10

Description

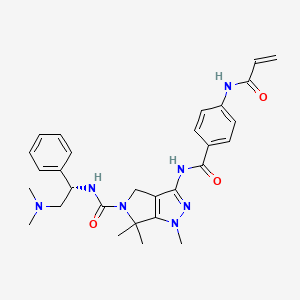

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H35N7O3 |

|---|---|

Molecular Weight |

529.6 g/mol |

IUPAC Name |

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-1,6,6-trimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-4H-pyrrolo[3,4-d]pyrazole-5-carboxamide |

InChI |

InChI=1S/C29H35N7O3/c1-7-24(37)30-21-15-13-20(14-16-21)27(38)32-26-22-17-36(29(2,3)25(22)35(6)33-26)28(39)31-23(18-34(4)5)19-11-9-8-10-12-19/h7-16,23H,1,17-18H2,2-6H3,(H,30,37)(H,31,39)(H,32,33,38)/t23-/m1/s1 |

InChI Key |

LTMXBUKGMDPOPI-HSZRJFAPSA-N |

Isomeric SMILES |

CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2C)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |

Canonical SMILES |

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2C)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cdk7 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (Cdk7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. Its dual function makes it a compelling target for anti-cancer therapeutics. This document provides a comprehensive technical overview of the mechanism of action of Cdk7 inhibitors, with a focus on preclinical data and experimental methodologies. We will delve into the core signaling pathways, present quantitative data on inhibitor potency and selectivity, and provide detailed protocols for key experimental assays.

The Dual Roles of Cdk7 in Cellular Function

Cdk7 is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the Cdk-activating kinase (CAK).[1] The CAK complex is responsible for the activating phosphorylation of several other CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6, which are essential for cell cycle progression.[1] Inhibition of Cdk7's CAK activity leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[2][3]

In addition to its role in cell cycle control, Cdk7 is a component of the general transcription factor TFIIH.[1] Within TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Pol II), primarily at serine 5 and 7 residues.[1][4] This phosphorylation is critical for transcription initiation and the release of Pol II from the promoter region.[1] Cdk7 inhibition disrupts this process, leading to the downregulation of gene expression, with a particular impact on genes with super-enhancers, which are often associated with oncogenic drivers.

Mechanism of Action of Cdk7 Inhibitors

Cdk7 inhibitors exert their anti-tumor effects by simultaneously blocking both the cell cycle and transcriptional functions of Cdk7. By binding to the ATP-binding pocket of Cdk7, these small molecules prevent the phosphorylation of its key substrates. This dual inhibition leads to:

-

Cell Cycle Arrest: By preventing the activation of downstream CDKs, Cdk7 inhibitors halt the cell cycle, thereby inhibiting tumor cell proliferation.[2][3]

-

Transcriptional Repression: Inhibition of Pol II CTD phosphorylation leads to a global decrease in transcription, with a profound effect on the expression of oncogenes and other genes essential for tumor cell survival.

-

Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional disruption can trigger programmed cell death (apoptosis) in cancer cells.

Signaling Pathway of Cdk7 Inhibition

Caption: Cdk7 inhibition blocks both cell cycle progression and transcription, leading to apoptosis.

Quantitative Data on Cdk7 Inhibitor Activity

The potency and selectivity of Cdk7 inhibitors are critical determinants of their therapeutic potential. The following tables summarize key quantitative data for several well-characterized Cdk7 inhibitors. Note: "Cdk7-IN-10" appears to be a placeholder name; therefore, data for representative, published Cdk7 inhibitors are presented.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Compound | Cdk7 IC50 (nM) | Cdk2 IC50 (nM) | Cdk9 IC50 (nM) | Cdk12 IC50 (nM) | Cdk13 IC50 (nM) | Reference |

| YKL-5-124 | 9.7 | 1300 | 3020 | >100,000 | >100,000 | [2][5] |

| THZ1 | 53.5 | - | - | equipotent to Cdk7 | equipotent to Cdk7 | [2] |

| SY-351 | 23 | 321 | 226 | 367 | - | [6] |

| LY3405105 | 93 | >9000 | 6320 | - | - | [5] |

| BS-181 | 21 | - | - | - | - | [4] |

| CT7001 (ICEC0942) | 40 | - | - | - | - | [4] |

Table 2: Cellular Anti-proliferative Activity (IC50)

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| YKL-5-124 | Jurkat | T-cell leukemia | ~30 | [2] |

| SY-351 | HL-60 | Acute myeloid leukemia | EC50 = 8.3 (target occupancy) | [6] |

| LY3405105 | Various | Solid tumors | 14-48 | [5] |

Table 3: In Vivo Efficacy in Xenograft Models

| Compound | Tumor Model | Dosing | Outcome | Reference |

| Unnamed Covalent Inhibitor | Kasumi-1 (AML) | 10 mg/kg | Significant tumor growth inhibition | [7] |

| LY3405105 | Various | - | Significant activity | [5] |

Table 4: Pharmacokinetic Parameters

| Compound | Species | Route | T1/2 (h) | Cmax (µM) | Oral Bioavailability (%) | Reference |

| Unnamed Covalent Inhibitor | Mouse | IV | 1.49 | - | - | [7] |

| PO | - | 0.11 | 25 | [7] | ||

| Rat | IV | 1.55 | - | - | [7] | |

| PO | - | 0.11 | 29 | [7] | ||

| Dog | IV | 1.81 | - | - | [7] | |

| PO | - | 0.33 | 27 | [7] | ||

| LY3405105 | Human | PO | 15-19 | - | - | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of Cdk7 inhibitors.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Cdk7.

Caption: Workflow for a standard in vitro biochemical kinase assay to determine IC50 values.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

-

Dilute purified, active Cdk7/Cyclin H/MAT1 complex in kinase buffer to the desired concentration.

-

Prepare a stock solution of the substrate (e.g., a peptide or protein substrate like the C-terminal domain of RNA Polymerase II).

-

Prepare a stock solution of ATP, including a radiolabeled ATP (e.g., [γ-32P]ATP) for detection.

-

Prepare serial dilutions of the Cdk7 inhibitor in DMSO.

-

-

Reaction Setup:

-

In a microplate, combine the kinase, substrate, and inhibitor at various concentrations.

-

Initiate the reaction by adding the ATP solution.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

-

Detection and Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Detect the phosphorylated substrate using autoradiography (for radiolabeled ATP) or a phosphospecific antibody (for non-radioactive assays).

-

Quantify the signal and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the effect of a Cdk7 inhibitor on the proliferation and viability of cancer cell lines.[9]

Detailed Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the Cdk7 inhibitor. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

-

Viability Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

For CellTiter-Glo assay: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.

-

Western Blotting

Western blotting is used to detect changes in the levels and phosphorylation status of proteins in Cdk7-inhibitor-treated cells.

Detailed Methodology:

-

Cell Lysis:

-

Treat cells with the Cdk7 inhibitor for the desired time.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-CDK1, phospho-RNA Pol II CTD Ser5, or total CDK7).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression or phosphorylation.

-

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of a Cdk7 inhibitor in a living organism, typically in immunodeficient mice bearing human tumor xenografts.[12][13]

Caption: General workflow for an in vivo xenograft efficacy study.

Detailed Methodology:

-

Cell Implantation:

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups with similar average tumor volumes.

-

-

Drug Administration:

-

Administer the Cdk7 inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Administer a vehicle control to the control group.

-

-

Monitoring:

-

Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.

-

Monitor the body weight and overall health of the mice as indicators of toxicity.

-

-

Endpoint and Analysis:

-

Continue the study until a predefined endpoint is reached (e.g., tumors in the control group reach a certain size, or a specific time point).

-

Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

-

Conclusion

Cdk7 inhibitors represent a promising class of anti-cancer agents with a unique dual mechanism of action that targets both cell cycle progression and transcription. The data presented in this guide highlight the potent and selective nature of several lead compounds. The detailed experimental protocols provide a framework for the continued preclinical evaluation and development of novel Cdk7 inhibitors for the treatment of various malignancies.

References

- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 4. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imtm.cz [imtm.cz]

- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. 2.3. Cell Viability Assays [bio-protocol.org]

- 11. Cell Viability Assay [bio-protocol.org]

- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cancer Cell Line Efficacy Studies [jax.org]

An In-depth Technical Guide to the Biological Activity of Cdk7 Inhibitors

Disclaimer: Publicly available scientific literature and detailed experimental data for a compound specifically named "Cdk7-IN-10" are scarce. The primary reference describes it as a CDK7 inhibitor with an IC50 of less than 100 nM, identified in patent WO2021016388A1[1]. To provide a comprehensive technical guide as requested, this document will focus on the well-characterized, potent, and selective covalent CDK7 inhibitor, YKL-5-124 , as a representative molecule. The data and methodologies presented herein are based on published studies of YKL-5-124 and serve as a robust model for understanding the biological activity of a selective CDK7 inhibitor.

Core Concepts: The Dual Role of CDK7

Cyclin-dependent kinase 7 (CDK7) is a unique serine/threonine kinase that serves as a critical link between cell cycle progression and gene transcription[2][3][4]. Its activity is central to cellular proliferation and homeostasis, making it a compelling target in oncology.

-

Cell Cycle Control: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1[5]. The CAK complex is responsible for the activating phosphorylation of key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, on their T-loop domains. This sequential activation ensures orderly progression through the phases of the cell cycle[3][6].

-

Transcriptional Regulation: CDK7 is also an essential component of the general transcription factor TFIIH[4][5]. Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), primarily at Serine 5 and Serine 7 residues. This action is crucial for transcription initiation, promoter clearance, and the transition to productive gene elongation[6][7].

Selective inhibition of CDK7 is hypothesized to induce anti-tumor effects by simultaneously arresting the cell cycle and disrupting oncogenic transcription programs.

Quantitative Biological Activity of YKL-5-124

YKL-5-124 is a potent and highly selective covalent inhibitor of CDK7. It forms an irreversible bond with a cysteine residue (Cys312) located near the ATP-binding pocket of CDK7, contributing to its high potency and selectivity[2].

Table 1: In Vitro Kinase Inhibition Profile of YKL-5-124

This table summarizes the half-maximal inhibitory concentrations (IC50) of YKL-5-124 against various cyclin-dependent kinases, highlighting its selectivity for CDK7.

| Target Kinase Complex | IC50 (nM) | Selectivity over CDK7/Mat1/CycH | Reference |

| CDK7/Mat1/CycH | 9.7 | - | [1][2] |

| CDK7 (monomeric) | 53.5 | ~5.5-fold less potent | [8] |

| CDK2 | 1300 | ~134-fold | [1][2] |

| CDK9 | 3020 | ~311-fold | [1][2] |

| CDK12 | >10,000 | >1000-fold | [8][9] |

| CDK13 | >10,000 | >1000-fold | [8][9] |

Table 2: Cellular Activity of YKL-5-124

This table outlines the key cellular effects observed upon treatment with YKL-5-124 in various cancer cell lines.

| Cellular Effect | Cell Line(s) | Effective Concentration | Key Observation | Reference |

| Cell Cycle Arrest | HAP1, Neuroblastoma | 100 - 2000 nM | Dose-dependent increase in G1/G2-M phase cells and loss of S-phase cells. | [8][10] |

| Inhibition of CAK Activity | HAP1, Neuroblastoma | 125 - 2000 nM | Reduced T-loop phosphorylation of CDK1 (T161) and CDK2 (T160). | [2][10] |

| Inhibition of Proliferation | Jurkat, Neuroblastoma | GR50 ~16-30 nM | Potent anti-proliferative effects after 72h treatment. | [2][10] |

| Effect on Pol II Phosphorylation | HAP1, Jurkat | Up to 2000 nM | Minimal to no effect on RNA Pol II CTD phosphorylation (Ser2/5/7). | [2] |

| Inhibition of E2F-driven Gene Expression | HAP1 | 500 nM | Strong downregulation of E2F target gene expression programs. | [2] |

Signaling Pathways and Mechanisms of Action

YKL-5-124's primary mechanism is the selective inhibition of CDK7's kinase activity. This leads to two major downstream consequences: disruption of the cell cycle and altered gene expression.

Unlike less selective inhibitors such as THZ1, which also potently inhibit CDK12/13, YKL-5-124's high selectivity leads to a predominant cell cycle arrest phenotype[2]. The minimal impact on global Pol II phosphorylation suggests that in many cancer cells, the CDK7-mediated cell cycle control is a more immediate vulnerability than its general transcriptional role[2]. However, the potent suppression of specific gene sets, like those driven by the E2F transcription factor, demonstrates a crucial transcriptional component to its activity[2].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's biological activity. Below are representative protocols for key experiments used to characterize CDK7 inhibitors like YKL-5-124.

Protocol 1: In Vitro Kinase Assay (Fixed Time Point)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified kinase complexes.

-

Reagents & Materials:

-

Purified recombinant kinase complexes (e.g., CDK7/CycH/MAT1, CDK2/CycA, CDK9/CycT1).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Peptide or protein substrate (e.g., GST-CDK2(T160A) for CAK activity).

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive methods.

-

YKL-5-124 stock solution (e.g., 10 mM in DMSO).

-

96-well or 384-well plates, scintillation counter or appropriate plate reader.

-

-

Procedure:

-

Prepare serial dilutions of YKL-5-124 in kinase buffer.

-

In a multi-well plate, add the kinase complex diluted in kinase buffer.

-

Add the serially diluted YKL-5-124 or DMSO (vehicle control) to the wells and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mix of the substrate and ATP (at or near the Km concentration for the specific kinase) to each well.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Quantify substrate phosphorylation. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring radioactivity using a scintillation counter.

-

Calculate percent inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

-

Protocol 2: Cellular Western Blot for CDK T-Loop Phosphorylation

This method assesses the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation status of CDK7's direct substrates, CDK1 and CDK2.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., HAP1) at an appropriate density and allow them to adhere overnight.

-

Treat cells with increasing concentrations of YKL-5-124 (e.g., 0, 125, 250, 500, 1000, 2000 nM) and a DMSO vehicle control for the desired duration (e.g., 24 hours)[2].

-

-

Lysis and Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

-

Immunoblotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-CDK1 (Thr161)

-

Total CDK1

-

Phospho-CDK2 (Thr160)

-

Total CDK2

-

A loading control (e.g., Actin or Tubulin)

-

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein, normalized to the loading control.

-

In Vivo Activity

In vivo studies are essential to evaluate the therapeutic potential of a CDK7 inhibitor. YKL-5-124 has been tested in various xenograft models, demonstrating its ability to inhibit tumor growth.

-

Models: YKL-5-124 has shown efficacy in murine models of Small Cell Lung Cancer (SCLC) and neuroblastoma[11][12].

-

Dosing and Administration: In an SCLC orthotopic model, YKL-5-124 was administered at 10 mg/kg via intraperitoneal (i.p.) injection[12].

-

Efficacy: As a single agent, YKL-5-124 significantly inhibits tumor growth and can enhance the efficacy of immunotherapy (e.g., anti-PD-1) when used in combination[12]. The combination often leads to more durable tumor inhibition and improved survival in preclinical models[12].

This guide provides a technical overview of the biological activity of selective CDK7 inhibitors, using YKL-5-124 as a primary example. The data underscore the role of CDK7 as a master regulator of cell cycle and transcription and highlight the therapeutic potential of its selective inhibition. Researchers and drug developers can use these concepts and protocols as a foundation for evaluating novel CDK7-targeting agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]

- 12. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CDK7 Inhibition in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that functions as a master regulator of both cell cycle progression and transcription. Its dual roles make it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of the mechanism by which CDK7 inhibition leads to cell cycle arrest, using the selective covalent inhibitor YKL-5-124 as a primary example. We will explore the core signaling pathways, present quantitative data on inhibitor efficacy, and provide detailed experimental protocols for assessing the cellular effects of CDK7 inhibition.

Introduction to CDK7: A Dual-Function Kinase

CDK7 is a serine/threonine kinase that plays two critical roles in cellular function:

-

Cell Cycle Control: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of several other CDKs that drive the cell cycle.[1][2] These include CDK1, CDK2, CDK4, and CDK6.[3] By phosphorylating a specific threonine residue in the T-loop of these CDKs, CDK7 licenses them to execute their functions at different phases of the cell cycle.

-

Transcriptional Regulation: CDK7 is also a component of the general transcription factor TFIIH.[1][4] In this context, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation and elongation of transcription.[4][5]

Given its central role in these fundamental processes, aberrant CDK7 activity is often implicated in the uncontrolled proliferation characteristic of cancer cells. This has led to the development of numerous small molecule inhibitors targeting CDK7.

Cdk7-IN-10 and Representative Inhibitors: Mechanism of Action

YKL-5-124 and similar inhibitors typically function by binding to the ATP-binding pocket of CDK7, thereby preventing its kinase activity.[6] By inhibiting CDK7, these molecules disrupt both of its key functions:

-

Inhibition of CAK Activity: This prevents the activation of downstream cell cycle CDKs. For instance, the inhibition of CDK2 activation is a key mechanism leading to cell cycle arrest at the G1/S transition.[7]

-

Inhibition of Transcriptional Activity: This can lead to a global downregulation of transcription, disproportionately affecting genes with high transcriptional rates, such as many oncogenes.

The ultimate cellular consequence of CDK7 inhibition is a halt in cell cycle progression, often leading to apoptosis, particularly in cancer cells that are highly dependent on CDK7 activity for survival.

Quantitative Data: Efficacy of CDK7 Inhibition

The potency and cellular effects of CDK7 inhibitors are quantified through various assays. The following tables summarize key quantitative data for the representative inhibitor YKL-5-124.

Table 1: Biochemical Potency of YKL-5-124

| Target | IC50 (nM) | Reference |

| CDK7/Mat1/CycH | 9.7 | [7] |

| CDK2 | 1300 | [7] |

| CDK9 | 3020 | [7] |

| CDK12 | >100,000 | [8] |

| CDK13 | >100,000 | [8] |

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Effects of YKL-5-124 on HAP1 Cells

| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| DMSO (Control) | 55 | 30 | 15 | [7] |

| YKL-5-124 (500 nM) | 75 | 10 | 15 | [7] |

Cell cycle distribution was determined by flow cytometry after 24 hours of treatment. Data is approximate and derived from graphical representations in the cited literature.

Signaling Pathways and Experimental Workflows

CDK7 Signaling Pathway and Inhibition

The following diagram illustrates the central role of the CDK7-Cyclin H-MAT1 (CAK) complex in activating downstream CDKs to drive the cell cycle, and how inhibitors like this compound block this process.

Caption: CDK7-mediated cell cycle progression and its inhibition.

Experimental Workflow for Assessing Cell Cycle Arrest

This diagram outlines the typical experimental procedure to determine the effect of a CDK7 inhibitor on the cell cycle.

Caption: Workflow for cell cycle analysis post-CDK7 inhibition.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method for assessing the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, in PBS)

-

RNase A (DNase-free, 100 µg/mL)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency and treat with this compound or a vehicle control for the desired time period.

-

Harvesting: Aspirate the culture medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a centrifuge tube.

-

Fixation: Centrifuge the cells at 300 x g for 5 minutes.[9] Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[9]

-

Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.[10]

-

Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[10]

-

Decant the ethanol and wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[11]

-

Flow Cytometry: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 single-cell events.

-

Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins

This protocol is used to assess the levels and phosphorylation status of key cell cycle proteins following CDK7 inhibition.

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CDK2 (Thr160), anti-total-CDK2, anti-phospho-CDK1 (Thr161), anti-total-CDK1, anti-Cyclin B1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound as described previously. Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using software like ImageJ to determine the relative changes in protein expression and phosphorylation.

Conclusion

Inhibition of CDK7 presents a promising strategy for cancer therapy due to its central role in regulating both the cell cycle and transcription. Inhibitors like this compound, exemplified by the well-studied compound YKL-5-124, effectively induce cell cycle arrest by preventing the activation of key cell cycle CDKs. The methodologies and data presented in this guide provide a framework for researchers and drug developers to investigate and characterize the effects of novel CDK7 inhibitors, ultimately contributing to the advancement of new cancer treatments.

References

- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imtm.cz [imtm.cz]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to Cdk7-IN-10 and its Role in Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (Cdk7) has emerged as a critical regulator of two fundamental cellular processes: cell cycle progression and transcription. Its dual function makes it a compelling target for therapeutic intervention, particularly in oncology. Cdk7, as the catalytic subunit of the Cdk-activating kinase (CAK) complex, is responsible for the activating phosphorylation of cell cycle-dependent kinases such as Cdk1, Cdk2, Cdk4, and Cdk6. Furthermore, as a component of the general transcription factor TFIIH, Cdk7 plays a pivotal role in initiating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation is essential for promoter clearance and the transition into productive elongation.

Cdk7-IN-10 is a potent and selective inhibitor of Cdk7, demonstrating a significant potential for modulating these Cdk7-dependent processes. This technical guide provides a comprehensive overview of the core mechanisms of this compound in transcriptional regulation, detailed experimental protocols for its characterization, and quantitative data to support its biological activity.

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of Cdk7. This inhibition disrupts the delicate balance of transcriptional and cell cycle control, leading to significant cellular consequences.

Transcriptional Regulation

Cdk7's role in transcription is multifaceted. As part of the TFIIH complex, it phosphorylates the serine 5 (Ser5) and serine 7 (Ser7) residues of the RNAPII CTD. This phosphorylation landscape is critical for the recruitment of capping enzymes and other factors necessary for productive transcription. By inhibiting Cdk7, this compound is expected to reduce the levels of Ser5 and Ser7 phosphorylation on the RNAPII CTD. This, in turn, can lead to a global downregulation of mRNA transcripts.

The inhibition of Cdk7 also has indirect effects on transcription. Cdk7 is known to phosphorylate and activate Cdk9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating serine 2 (Ser2) of the RNAPII CTD, a modification associated with transcriptional elongation. Therefore, inhibition of Cdk7 can indirectly lead to decreased Ser2 phosphorylation, further impeding transcriptional processivity.

Cell Cycle Control

As the CAK, Cdk7 is essential for the activation of cell cycle CDKs. By inhibiting Cdk7, this compound can prevent the phosphorylation and activation of these downstream kinases, leading to cell cycle arrest, typically at the G1/S transition. This disruption of the cell cycle is a key component of the anti-proliferative effects observed with Cdk7 inhibitors.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant Cdk7 inhibitors. This data provides a comparative view of their potency and selectivity.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) | Source |

| Cdk7 | < 100 | WO2021016388A1[1] |

Table 2: Comparative Biochemical Activity of Selected Cdk7 Inhibitors

| Inhibitor | Cdk7 IC50 (nM) | Cdk2 IC50 (nM) | Cdk9 IC50 (nM) | Cdk12 IC50 (nM) | Cdk13 IC50 (nM) | Source |

| YKL-5-124 | 9.7 (Cdk7/Mat1/CycH) | 1300 | 3020 | >1000 | >1000 | [2] |

| SY-351 | 23 | 321 | 226 | 367 | - | [1] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the concepts discussed.

Caption: Cdk7 signaling in transcription and cell cycle, and the inhibitory action of this compound.

Caption: Workflow for a biochemical Cdk7 kinase inhibition assay using ADP-Glo™.

Caption: General workflow for Western blot analysis of RNAPII CTD phosphorylation.

Caption: Chromatin Immunoprecipitation (ChIP) workflow to assess RNAPII occupancy.

Experimental Protocols

Detailed methodologies for key experiments are provided to enable replication and further investigation.

Biochemical Cdk7 Kinase Assay (ADP-Glo™)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant Cdk7/Cyclin H/MAT1 complex

-

Substrate (e.g., GST-fused RNAPII CTD peptide)

-

This compound

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in Kinase Buffer.

-

Reaction Setup: In a 384-well plate, add 5 µL of the diluted this compound or vehicle (DMSO).

-

Enzyme and Substrate Addition: Add 2.5 µL of a solution containing the Cdk7 enzyme and substrate in Kinase Buffer.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes.

-

Reaction Initiation: Add 2.5 µL of ATP solution in Kinase Buffer to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Cdk7.

-

Kinase Reaction: Incubate the plate at 30°C for 1 hour.

-

Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control and calculate the IC50 value for this compound.

Western Blot for RNAPII CTD Phosphorylation

This method is used to detect changes in the phosphorylation status of the RNAPII CTD at specific serine residues in response to Cdk7 inhibition.

Materials:

-

Cell line of interest (e.g., a cancer cell line sensitive to transcriptional inhibition)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies:

-

Anti-phospho-RNAPII CTD (Ser2)

-

Anti-phospho-RNAPII CTD (Ser5)

-

Anti-phospho-RNAPII CTD (Ser7)

-

Anti-total RNAPII

-

Anti-loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix a defined amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-RNAPII signals to the total RNAPII and/or loading control signals.

Chromatin Immunoprecipitation (ChIP) for RNAPII Occupancy

ChIP followed by quantitative PCR (ChIP-qPCR) is used to determine the occupancy of RNAPII at specific gene promoters and gene bodies, and how this is affected by this compound.

Materials:

-

Cell line of interest

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

ChIP lysis buffer, wash buffers, and elution buffer

-

Anti-RNAPII antibody

-

Protein A/G magnetic beads

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoter and gene body regions, and a negative control region

-

SYBR Green qPCR master mix

Procedure:

-

Cell Treatment and Crosslinking: Treat cells with this compound or vehicle. Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a portion of the chromatin (saving a small amount as "input") with an anti-RNAPII antibody or a negative control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the crosslinks by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA and the input DNA using a DNA purification kit.

-

qPCR Analysis: Perform qPCR using primers specific for the promoter and gene body of target genes (e.g., housekeeping genes or genes known to be regulated by Cdk7).

-

Data Analysis: Calculate the percentage of input for each sample and normalize to the IgG control to determine the relative occupancy of RNAPII at the specified genomic regions.

Conclusion

This compound is a valuable tool for investigating the intricate roles of Cdk7 in transcriptional regulation and cell cycle control. Its potent inhibitory activity provides a means to dissect the downstream consequences of Cdk7 inhibition. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting Cdk7 and to further elucidate the fundamental mechanisms it governs. As research in this area continues, a deeper understanding of the cellular responses to Cdk7 inhibition will undoubtedly pave the way for novel therapeutic strategies.

References

Core Mechanism of Action: A Dual Assault on Cancer Cell Proliferation

An In-Depth Technical Guide on the Apoptosis Induction Pathway of CDK7 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating cell cycle progression and transcription.[1][2][3] Inhibition of CDK7 disrupts these fundamental processes in cancer cells, leading to cell cycle arrest and, critically, the induction of apoptosis. This technical guide provides a detailed overview of the core apoptosis induction pathway mediated by CDK7 inhibitors. While specific public data for "Cdk7-IN-10" is limited, this document synthesizes the wealth of information available for other potent and selective CDK7 inhibitors, such as THZ1 and Samuraciclib (CT7001), to provide a comprehensive understanding of the mechanism of action for this class of compounds.

CDK7 is a pivotal component of two essential cellular machineries:

-

The CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. This activation is crucial for the orderly progression through the different phases of the cell cycle.[1][4][5][6]

-

The General Transcription Factor TFIIH: As a subunit of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[4][7]

CDK7 inhibitors exert their anti-cancer effects by simultaneously disrupting both of these functions. This dual inhibition leads to a halt in the cell cycle and the suppression of the transcription of key oncogenes and survival proteins, ultimately culminating in programmed cell death, or apoptosis.[1][2]

The Apoptosis Induction Pathway

Inhibition of CDK7 triggers apoptosis through a multi-faceted mechanism involving cell cycle arrest, transcriptional repression of survival genes, and activation of pro-apoptotic pathways.

Induction of Cell Cycle Arrest

By inhibiting the CAK complex, CDK7 inhibitors prevent the activation of downstream CDKs that are necessary for phase transitions in the cell cycle. This leads to an accumulation of cells in the G1 or G2/M phases.[2][8] Prolonged cell cycle arrest can be a potent trigger for apoptosis, as the cell's internal surveillance mechanisms recognize the inability to proceed with division and initiate the cell death program.

Transcriptional Repression of Anti-Apoptotic and Pro-Survival Genes

CDK7 inhibition leads to a widespread shutdown of transcription, with a particular impact on genes that are highly transcribed in cancer cells, often referred to as "transcriptional addiction." This includes a number of critical anti-apoptotic and pro-survival genes:

-

MYC: A master regulator of cell proliferation and survival, MYC is a proto-oncogene that is frequently overexpressed in cancer. CDK7 inhibitors have been shown to downregulate MYC expression, contributing to their apoptotic effects.[9]

-

MCL1: An anti-apoptotic member of the BCL-2 family, MCL1 is essential for the survival of many cancer cells. Inhibition of CDK7 can lead to the downregulation of MCL1, tipping the balance towards apoptosis.[10]

-

RUNX1: In certain leukemias, such as T-cell acute lymphoblastic leukemia (T-ALL), the transcription factor RUNX1 is a key dependency. The CDK7 inhibitor THZ1 has been shown to profoundly suppress RUNX1 expression, leading to potent anti-leukemic activity.[1]

Activation of Pro-Apoptotic Pathways

In addition to repressing survival signals, CDK7 inhibition can also actively promote apoptosis through the upregulation of pro-apoptotic factors.

-

p53-GSDME Pathway: In breast cancer cells with wild-type p53, CDK7 inhibition has been shown to increase the protein levels of both p53 and Gasdermin E (GSDME).[11] p53 is a well-known tumor suppressor that can induce apoptosis, and GSDME is a pore-forming protein that can mediate pyroptosis, a form of programmed cell death. This suggests that in certain contexts, CDK7 inhibitors can leverage the p53 pathway to drive cancer cells towards apoptosis.[11]

Quantitative Data on CDK7 Inhibitor Activity

The following tables summarize the in vitro efficacy of representative CDK7 inhibitors across various cancer cell lines.

Table 1: IC50 Values of THZ1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | [2] |

| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | [2] |

| H1299 | Non-Small Cell Lung Cancer | ~50 (at 48h) | [12] |

| MYCN-amplified Neuroblastoma lines | Neuroblastoma | 6 - 9 | [12] |

| Various (53% of >1000 lines) | Broad Cancer Panel | < 200 | [1][12] |

Table 2: GI50 Values of Samuraciclib (CT7001) in Breast Cancer Cell Lines

| Cell Line | Breast Cancer Subtype | GI50 (µM) | Reference |

| MCF7 | HR+ | 0.18 | [13] |

| T47D | HR+ | 0.32 | [13] |

| MDA-MB-231 | Triple-Negative | 0.33 | [13] |

| HS578T | Triple-Negative | 0.21 | [13] |

| MDA-MB-468 | Triple-Negative | 0.22 | [13] |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the this compound apoptosis induction pathway are provided below.

Western Blotting for Protein Expression Analysis

Objective: To detect the expression levels of key proteins involved in the apoptosis pathway (e.g., cleaved PARP, cleaved Caspase-3, MCL1, MYC, p-RNA Pol II) following treatment with a CDK7 inhibitor.

Protocol:

-

Cell Lysis:

-

Treat cells with the CDK7 inhibitor at the desired concentrations and time points.

-

Wash cells with ice-cold 1X PBS and lyse them in 1X SDS sample buffer.

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a CDK7 inhibitor.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with the CDK7 inhibitor for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate on ice for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining buffer containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Incubate in the dark at room temperature for at least 20 minutes.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a flow cytometer.

-

Analyze the DNA content histograms using cell cycle analysis software to quantify the percentage of cells in each phase.

-

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following CDK7 inhibitor treatment.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with the CDK7 inhibitor.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

Visualizations

The following diagrams illustrate the core signaling pathway and a typical experimental workflow.

Caption: this compound Apoptosis Induction Pathway.

Caption: Western Blotting Experimental Workflow.

References

- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 4. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: Discovery and Synthesis of a Selective Covalent CDK7 Inhibitor

Note: Publicly available information on a compound specifically named "Cdk7-IN-10" is not available. This technical guide will therefore focus on YKL-5-124 , a well-characterized, potent, and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), as a representative example to fulfill the detailed requirements of this request.

Introduction

Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[3][4] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[5][6] Due to its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[3][7]

The development of selective CDK7 inhibitors has been a significant focus of cancer research.[8] Early inhibitors, such as THZ1, demonstrated potent anti-tumor activity but also exhibited off-target effects, notably inhibiting CDK12 and CDK13.[9] This highlighted the need for more selective agents to dissect the specific roles of CDK7 and to develop more targeted therapies. YKL-5-124 was developed as a highly selective, covalent inhibitor of CDK7, designed to overcome the off-target activities of previous compounds.[9][10] This guide provides an in-depth overview of the discovery, synthesis, and biological characterization of YKL-5-124.

Discovery and Rationale for YKL-5-124

The discovery of YKL-5-124 was aimed at creating a CDK7 inhibitor with high selectivity, particularly over the structurally related kinases CDK12 and CDK13.[9] The strategy involved designing a covalent inhibitor that targets a unique cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7.[1] This approach was intended to provide high potency and selectivity. YKL-5-124 was developed through the optimization of a chemical scaffold to enhance its interaction with CDK7 while minimizing its effects on other kinases.[6] Unlike its predecessor THZ1, which showed equipotent inhibition of CDK7, CDK12, and CDK13, YKL-5-124 was engineered to be highly selective for CDK7.[9]

Synthesis of YKL-5-124

The synthesis of YKL-5-124 involves a multi-step process, starting from commercially available materials. A general synthetic scheme is outlined below, based on related compounds and common organic synthesis reactions. For a detailed, step-by-step protocol, referral to the primary literature is recommended.

Caption: General synthetic workflow for YKL-5-124.

Biological Activity and Quantitative Data

YKL-5-124 has been extensively characterized for its biological activity, demonstrating high potency and selectivity for CDK7. The following tables summarize the key quantitative data from various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| CDK7 | 53.5 | Radiometric (32P-ATP) | [9] |

| CDK7/Mat1/CycH | 9.7 | Biochemical | [11][12] |

| CDK2 | 1300 | Biochemical | [12] |

| CDK9 | 3020 | Biochemical | [12] |

| CDK12 | >10,000 | Radiometric (32P-ATP) | [9] |

| CDK13 | >10,000 | Radiometric (32P-ATP) | [9] |

Table 2: Cellular Activity of YKL-5-124

| Cell Line | Assay Type | Endpoint | Value (nM) | Reference |

| HAP1 | Cell Viability | GRmax | ~100 | [9] |

| Jurkat | Cell Viability | Not specified | Potent | [9] |

| HAP1 | Target Engagement (pull-down) | IC50 | ~30 | [11][13] |

| HAP1 | Cell Cycle Analysis | G1/S Arrest | 125 - 2000 | [9] |

| DMS79 (SCLC) | Cell Viability | Not specified | 100 | [14] |

Signaling Pathways and Mechanism of Action

YKL-5-124 exerts its biological effects primarily through the inhibition of CDK7's kinase activity, which impacts both the cell cycle and transcription.

Impact on Cell Cycle Progression

CDK7, as the CDK-activating kinase (CAK), phosphorylates and activates key cell cycle CDKs, including CDK1 and CDK2.[9] By inhibiting CDK7, YKL-5-124 prevents the activation of these downstream CDKs, leading to cell cycle arrest, predominantly at the G1/S transition.[9][15] This is a direct consequence of the inhibition of CDK7's CAK function.

Caption: YKL-5-124 inhibits CDK7, preventing activation of CDK1/2 and causing cell cycle arrest.

Impact on Transcription

As a component of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is crucial for transcription initiation.[16] Interestingly, unlike broader CDK inhibitors like THZ1, selective inhibition of CDK7 by YKL-5-124 has a surprisingly weak effect on global Pol II CTD phosphorylation.[9] This suggests that other kinases, such as CDK12/13, may have redundant roles in this process. However, YKL-5-124 does inhibit the expression of E2F-driven genes, which are critical for cell cycle progression.[9]

Caption: YKL-5-124's effect on CDK7's transcriptional role.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of YKL-5-124.

In Vitro Kinase Assays

-

Objective: To determine the IC50 of YKL-5-124 against various kinases.

-

Methodology:

-

Recombinant kinases (CDK7, CDK12, CDK13, etc.) are expressed and purified.

-

Kinase reactions are set up in a buffer containing the kinase, a substrate (e.g., a peptide or protein), and ATP (often radiolabeled with ³²P).

-

YKL-5-124 is added at various concentrations.

-

The reactions are incubated to allow for phosphorylation of the substrate.

-

The amount of phosphorylated substrate is quantified, typically by autoradiography or fluorescence-based methods.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

-

Cellular Target Engagement Assay

-

Objective: To confirm that YKL-5-124 binds to CDK7 in a cellular context.

-

Methodology:

-

Cells (e.g., HAP1 or Jurkat) are treated with varying concentrations of YKL-5-124.

-

Cell lysates are prepared.

-

A biotinylated probe that also binds to CDK7 (e.g., bio-THZ1) is added to the lysates.

-

Streptavidin beads are used to pull down the biotinylated probe and any associated proteins.

-

The amount of CDK7 pulled down is determined by Western blotting.

-

A decrease in the amount of CDK7 pulled down in the presence of YKL-5-124 indicates target engagement.

-

Cell Cycle Analysis

-

Objective: To assess the effect of YKL-5-124 on cell cycle progression.

-

Methodology:

-

Cells are treated with YKL-5-124 for a specified period (e.g., 24 or 72 hours).

-

Cells are harvested and fixed.

-

DNA is stained with a fluorescent dye (e.g., propidium iodide or DAPI).

-

The DNA content of individual cells is measured by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined based on their DNA content.

-

Western Blotting for Phospho-proteins

-

Objective: To measure the effect of YKL-5-124 on the phosphorylation of CDK7 substrates.

-

Methodology:

-

Cells are treated with YKL-5-124.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of proteins of interest (e.g., phospho-CDK1, phospho-CDK2, phospho-RNA Pol II CTD).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

Caption: Workflow for the synthesis and characterization of YKL-5-124.

Conclusion

YKL-5-124 represents a significant advancement in the development of selective CDK7 inhibitors. Its high selectivity for CDK7 over other kinases, particularly CDK12 and CDK13, makes it a valuable tool for elucidating the specific biological roles of CDK7. The primary mechanism of action of YKL-5-124 is the inhibition of CDK7's CAK activity, leading to a robust cell cycle arrest. While its effects on transcription are more nuanced than those of less selective inhibitors, it effectively downregulates the expression of key cell cycle genes. The data and protocols presented in this guide provide a comprehensive overview of the discovery and characterization of YKL-5-124, highlighting its potential as both a research tool and a therapeutic agent. Further research will continue to explore the full therapeutic potential of selective CDK7 inhibition in various cancer types.

References

- 1. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 3. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. news-medical.net [news-medical.net]

- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. bio-techne.com [bio-techne.com]

- 16. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Cdk7-IN-10 Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 7 (Cdk7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3][4][5] As a core component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other cell cycle CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6, thereby driving cell cycle progression.[3][4] Simultaneously, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for the initiation and elongation of transcription of many genes, including key oncogenes.[1][6] Cdk7 is frequently overexpressed in a variety of cancers, and its inhibition has demonstrated significant anti-tumor efficacy in preclinical models, including those that have developed resistance to other targeted therapies.[2][4][7][8] This guide provides a comprehensive overview of the target validation of Cdk7 inhibitors in cancer cells, using data from analogous compounds to Cdk7-IN-10.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of selective Cdk7 inhibitors in various cancer cell lines.

Table 1: Biochemical and Cellular Potency of Selective Cdk7 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference |

| THZ1 | Cdk7 | Biochemical | 3.2 | - | [9] |

| Jurkat | Cellular | 50 | Jurkat | [9] | |

| SY-1365 | Cdk7 | Biochemical | 4.7 | - | [6] |

| T47D | Cellular | 25 | T47D | [6] | |

| MCF7 PalboR | Cellular | 30 | MCF7 PalboR | [6] | |

| YKL-5-124 | Cdk7 | Biochemical | 9.7 | - | [3] |

| Cdk2 | Biochemical | 1300 | - | [3] | |

| Cdk9 | Biochemical | 3020 | - | [3] |

Table 2: Effects of Cdk7 Inhibition on Cell Cycle and Apoptosis

| Compound | Cell Line | Concentration (nM) | Effect on Cell Cycle | Apoptosis Induction | Reference |

| THZ1 | HeLa, SiHa, C33A | 50-200 | G2/M arrest | Yes | [10] |

| SY-1365 | ER+ Breast Cancer | 50 | G1 arrest | Yes | [6] |

| YKL-5-124 | HAP1 | 125-2000 | G1/S arrest | Yes | [3] |

Table 3: In Vivo Efficacy of the Cdk7 Inhibitor THZ1

| Cancer Model | Treatment | Tumor Growth Inhibition | Mechanism | Reference |

| MCF-7 Xenograft | THZ1 + Tamoxifen | Synergistic Inhibition | Downregulation of c-MYC | [11] |

| LCC2 Xenograft | THZ1 + Tamoxifen | Synergistic Inhibition | Downregulation of c-MYC | [11] |

| PDAC Orthotopic | THZ1 + GEM/PTX | Synergistic Inhibition | Induction of apoptosis and DNA damage | [12] |

Signaling Pathways and Experimental Workflows

Cdk7 Signaling Pathway

The following diagram illustrates the central role of Cdk7 in both cell cycle control and transcriptional regulation.

Caption: Cdk7's dual role in cell cycle and transcription.

Experimental Workflow for Cdk7 Target Validation

This diagram outlines a typical workflow for validating the targeting of Cdk7 in cancer cells.

Caption: A typical workflow for Cdk7 inhibitor target validation.

Detailed Experimental Protocols

Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory potency of this compound against purified Cdk7 enzyme.

Materials:

-

Recombinant human Cdk7/Cyclin H/MAT1 complex (e.g., from BPS Bioscience, Cat# 79603)[5]

-

CDK7 substrate peptide (e.g., YSPTSPSYSPTSPSKKKK)[13]

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound (serial dilutions)

Procedure:

-

Prepare a reaction mixture containing kinase buffer, Cdk7 enzyme, and the substrate peptide.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (serial dilutions)

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14][15]

-

Treat the cells with serial dilutions of this compound or DMSO for 48-72 hours.

-

Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's protocol.[14][15]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Western Blot Analysis

Objective: To confirm target engagement by assessing the phosphorylation status of Cdk7 substrates.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against: total Cdk7, phospho-Cdk1 (Thr161), total Cdk1, phospho-Cdk2 (Thr160), total Cdk2, phospho-RNA Polymerase II CTD (Ser2, Ser5, Ser7), and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence imaging system. The expected outcome is a dose-dependent decrease in the phosphorylation of Cdk1, Cdk2, and RNA Polymerase II.[6][9]

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

70% cold ethanol

-

Propidium iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound or DMSO for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.[16]

-

Wash the fixed cells and resuspend in PI/RNase A staining solution.[16]

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. Cdk7 inhibition is expected to cause an accumulation of cells in the G1 or G2/M phase.[10]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

Procedure:

-

Subcutaneously inject cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control according to a predetermined schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry for proliferation and apoptosis markers like Ki67 and cleaved caspase-3).[11][12]

Conclusion

The dual role of Cdk7 in orchestrating cell cycle progression and gene transcription makes it a compelling target for cancer therapy. The methodologies outlined in this guide provide a robust framework for the preclinical validation of Cdk7 inhibitors like this compound. The expected outcomes, including potent and selective inhibition of Cdk7, induction of cell cycle arrest and apoptosis in cancer cells, and suppression of tumor growth in vivo, would provide strong evidence for the therapeutic potential of this compound. This comprehensive approach to target validation is essential for advancing novel Cdk7 inhibitors towards clinical development.

References

- 1. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Assay of Cell Viability [bio-protocol.org]

- 15. Cell Viability Assay [bio-protocol.org]

- 16. cancer.wisc.edu [cancer.wisc.edu]

Cdk7-IN-10: A Technical Guide for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction